(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide is a complex organic compound with a unique structure that includes an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoquinoline core, followed by functionalization to introduce the hydroxy, methoxy, and carboximidamide groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives.
Scientific Research Applications
(E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide include other isoquinoline derivatives with different functional groups. These compounds may share some chemical properties but differ in their specific activities and applications.
Uniqueness
What sets (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N'-hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-9(17-2)8-5-6-14-11(10(7)8)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |
InChI Key |
HEFUPQJICGVZMM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)C=CN=C2/C(=N\O)/N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=CN=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.